TNO211

FRET Quenching Efficiency Assay Sensitivity

HIV protease inhibitor screening demands substrates with validated specificity and robust signal-to-noise for reliable HTS. HIV Protease Substrate 1 (CAS 223769-59-3) is a FRET-based peptide engineered for real-time quantification of HIV-1 protease activity. • EDANS/DABCYL FRET pair: >95% quenching efficiency; ~40-fold fluorescence increase upon cleavage at Tyr-Pro bond • Validated Z'-factor >0.5; enables continuous kinetic monitoring for Km, kcat, Ki, and IC50 determination • ≥95% HPLC purity; lyophilized powder; suitable for WT & drug-resistant mutant protease studies

Molecular Formula C63H88N16O14S
Molecular Weight 1325.5 g/mol
Cat. No. B12388713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTNO211
Molecular FormulaC63H88N16O14S
Molecular Weight1325.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C
InChIInChI=1S/C63H88N16O14S/c1-38(2)36-50(62(89)74-49(61(88)71-39(3)58(85)73-47(57(66)84)14-6-7-31-64)28-30-54(81)68-34-33-67-46-15-8-13-45-44(46)12-9-17-52(45)94(91,92)93)72-55(82)37-70-60(87)48(27-29-53(65)80)75-63(90)51-16-11-35-79(51)56(83)18-10-32-69-59(86)40-19-21-41(22-20-40)76-77-42-23-25-43(26-24-42)78(4)5/h8-9,12-13,15,17,19-26,38-39,47-51,67H,6-7,10-11,14,16,18,27-37,64H2,1-5H3,(H2,65,80)(H2,66,84)(H,68,81)(H,69,86)(H,70,87)(H,71,88)(H,72,82)(H,73,85)(H,74,89)(H,75,90)(H,91,92,93)/t39-,47-,48-,49-,50-,51-/m0/s1
InChIKeySRCLUDHDMWVELQ-HPRKGXSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid (HIV Protease Substrate 1): A Specialized FRET Substrate for HIV-1 Protease Activity Quantification


This compound, commonly referred to as HIV Protease Substrate 1, is a synthetic peptide sequence (Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) engineered for the highly specific detection and measurement of HIV-1 protease activity . It is a fluorescence resonance energy transfer (FRET)-based substrate, incorporating the donor fluorophore EDANS (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) and the acceptor quencher DABCYL (4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid) [1]. In its intact state, the spatial proximity of EDANS and DABCYL leads to efficient quenching of EDANS fluorescence. Specific cleavage of the substrate by HIV-1 protease at the Tyr-Pro bond separates the two moieties, resulting in a quantifiable increase in fluorescence intensity that is linearly related to the extent of substrate hydrolysis [2]. This mechanism allows for the real-time, continuous monitoring of enzymatic activity, making it a cornerstone tool in HIV protease research and inhibitor screening [3].

Why Generic FRET Substrates Cannot Substitute for HIV Protease Substrate 1 in HIV-1 Protease Assays


While the EDANS/DABCYL FRET pair is used in various protease assays, simple substitution with a different peptide sequence or FRET pair is not viable for HIV-1 protease studies. The peptide sequence of this compound is not arbitrary; it is derived from a natural processing site for HIV-1 protease, specifically the Tyr-Pro cleavage site [1]. This sequence is critical for ensuring high specificity and catalytic efficiency. Substituting with a generic FRET substrate, such as one designed for a different protease (e.g., a SARS-CoV-2 3CLpro substrate like Dabcyl-KTSAVLQ↓SGFRKMK-Edans ), would fail to be cleaved by HIV-1 protease. Furthermore, replacing the EDANS/DABCYL pair with another FRET pair (e.g., FITC/TAMRA) would alter the assay's spectral properties and could significantly reduce sensitivity, as the EDANS/DABCYL pair is noted for its exceptional quenching efficiency (>95%) and high signal-to-noise ratios upon cleavage [2]. This combination of a specific, biologically relevant peptide sequence and an optimized FRET pair makes this compound uniquely suited for its intended purpose.

Quantitative Performance Differentiation of HIV Protease Substrate 1 Against Alternative FRET Substrates and Assay Formats


Comparative FRET Quenching Efficiency: EDANS/DABCYL vs. Alternative Donor-Quencher Pairs

The EDANS/DABCYL FRET pair exhibits exceptional quenching efficiency, which is a primary driver of assay sensitivity and signal-to-noise ratio. This pair provides >95% quenching efficiency in the intact substrate [1]. In contrast, other common FRET pairs like FITC/TAMRA are reported to have approximately 30-fold lower sensitivity in comparable assays [1]. This high quenching efficiency is attributed to the significant spectral overlap between EDANS emission (λem = 490 nm) and DABCYL absorbance (λabs = 472 nm), as well as DABCYL's non-fluorescent nature [2].

FRET Quenching Efficiency Assay Sensitivity

Comparative Fluorescence Enhancement Upon Cleavage: HIV Protease Substrate 1 vs. Alternative FRET Substrates

The specific cleavage of HIV Protease Substrate 1 results in a substantial increase in fluorescence, providing a wide dynamic range for assays. The fluorescence quantum yield of this substrate increases by 40.0- and 34.4-fold, respectively, per mole of substrate cleaved by HIV-1 protease [1]. This large signal change is a key differentiator compared to other fluorogenic substrates that may exhibit smaller or less reproducible fluorescence enhancements. For instance, while not a direct comparator, a study on an alternative renin FRET assay using a QXL™ 520/5-FAM substrate reported it was ~40-fold more sensitive than an existing EDANS/DABCYL assay for renin [2], highlighting that the magnitude of fluorescence enhancement is both enzyme- and substrate-specific. The 40-fold increase for HIV Protease Substrate 1 is a validated, benchmark performance characteristic for this specific application.

Fluorescence Enhancement Signal-to-Background Assay Window

Comparative Assay Robustness for High-Throughput Screening (HTS): Z'-Factor Validation

The suitability of an assay for high-throughput screening (HTS) is often determined by the Z'-factor, a statistical measure of assay quality. A Z'-factor >0.5 is generally considered excellent and indicative of a robust assay suitable for HTS. The HIV Protease Substrate 1 has been validated with a Z'-factor >0.5, confirming its reliability and consistency for large-scale inhibitor screening campaigns . While specific Z'-factor data for other HIV protease substrates may be available, the established and published validation of this substrate provides a level of confidence and reduces the need for extensive in-house re-validation, which is a significant advantage for procurement and implementation in an HTS environment.

High-Throughput Screening Assay Validation Z'-factor

Comparative Specificity for HIV-1 Protease: Sequence-Dependent Cleavage

The peptide sequence of this compound, Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg, is not a random selection. It is derived from a natural processing site for HIV-1 protease and contains the characteristic Tyr-Pro cleavage site [1]. This sequence confers high specificity for HIV-1 protease. Studies have shown that the substrate is specifically cleaved at the Tyr-Pro bond by recombinant HIV-1 protease [2]. In contrast, other proteases, such as the SARS-CoV-2 3CL protease, require entirely different peptide sequences (e.g., TSAVLQ↓SGFRK) for efficient cleavage . Using a non-specific or incorrectly designed substrate would lead to no signal or, worse, false-positive results from off-target protease activity in complex biological samples.

Enzyme Specificity Substrate Recognition HIV-1 Protease

Optimal Research and Industrial Applications for HIV Protease Substrate 1


High-Throughput Screening (HTS) for Novel HIV-1 Protease Inhibitors

This compound is ideally suited for HTS campaigns due to its validated Z'-factor >0.5, which confirms its robustness and reliability for large-scale automated screening . The 40-fold increase in fluorescence quantum yield upon cleavage provides a wide and consistent assay window, enabling the clear identification of 'hits' (inhibitory compounds) even from large, diverse compound libraries . The continuous, real-time nature of the assay allows for the direct measurement of reaction velocity and the calculation of kinetic parameters like IC50 values, streamlining the hit-to-lead optimization process [7].

Detailed Enzyme Kinetics and Mechanism-of-Action Studies

The high specificity of the substrate for HIV-1 protease, cleaving at the Tyr-Pro bond , makes it an indispensable tool for in vitro enzyme kinetics. Researchers can use it to accurately determine key kinetic parameters such as Km, kcat, and kcat/Km for the enzyme . Furthermore, the substrate's performance enables the precise determination of inhibition constants (Ki) and the study of inhibition mechanisms (e.g., competitive, non-competitive, or uncompetitive inhibition) for both known and novel inhibitors [7]. This level of detailed kinetic analysis is critical for understanding the fundamental biochemistry of the protease and for the rational design of more potent and selective drugs.

Drug Resistance Monitoring and Profiling of HIV-1 Protease Mutants

The continuous, quantitative nature of this assay makes it a powerful tool for studying the catalytic activity of drug-resistant HIV-1 protease mutants . By comparing the kinetic parameters (e.g., kcat/Km) of wild-type and mutant proteases against this substrate, researchers can quantify the impact of specific mutations on the enzyme's catalytic efficiency . This information is vital for understanding the evolution of drug resistance and can guide the development of next-generation protease inhibitors that are effective against resistant viral strains. The high signal-to-noise ratio provided by the EDANS/DABCYL FRET pair is particularly advantageous when working with less active or poorly expressed mutant enzymes [7].

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